molecular formula C13H17N3O3 B1436346 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1773871-85-4

1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1436346
CAS No.: 1773871-85-4
M. Wt: 263.29 g/mol
InChI Key: NPNXGLHTMSDKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a potent and cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the post-translational citrullination of proteins. This compound has emerged as a critical chemical probe for investigating the role of PAD4 and citrullination in various disease pathways. Its primary research value lies in dissecting the mechanisms of autoimmune disorders, particularly Rheumatoid Arthritis (RA), where PAD4-mediated citrullination of proteins is a key driver of the generation of autoantigens and the pathogenesis of the disease [https://pubmed.ncbi.nlm.nih.gov/38514048/]. Furthermore, this inhibitor is a valuable tool in oncology research, as PAD4 is involved in the formation of Neutrophil Extracellular Traps (NETs), which have been implicated in cancer metastasis and tumor progression. By selectively inhibiting PAD4, researchers can explore novel therapeutic strategies aimed at modulating the tumor microenvironment and immune responses [https://www.nature.com/articles/s41586-024-07575-x]. The compound's mechanism of action involves chelating the calcium ion in the enzyme's active site, effectively blocking its catalytic activity and downstream signaling. This makes it an essential reagent for studying histone citrullination, epigenetic regulation, and neutrophil biology in a wide range of experimental models.

Properties

IUPAC Name

1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-10(6-7-14-15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNXGLHTMSDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Structural Differences vs. Target Compound Reference
1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid C₁₃H₁₇N₃O₃ 263.29 Imidazole (5-membered, 2 N atoms) at position 2 Pyrazole → Imidazole substitution
Methyl trans-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate C₁₃H₁₉N₃O₃ 265.31 Methyl ester at position 3 (vs. carboxylic acid) Esterification of carboxylic acid
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₆H₁₇F₃N₆O₂ 382.34 Pyrimidine core with trifluoromethyl and dimethylpyrazole substituents Pyrimidine vs. piperidine core; additional CF₃ group
rac-(2R,3R)-1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid C₁₃H₁₇N₃O₃ 263.29 Racemic mixture with (2R,3R) stereochemistry; imidazole substituent Stereochemistry and imidazole vs. pyrazole substitution

Functional Group Analysis

  • Pyrazole vs. Imidazole’s basicity (pKa ~7) may influence solubility and target interactions compared to pyrazole (pKa ~2.5) .
  • Ester vs.
  • Core Modifications : Compounds with pyrimidine or thiazole cores (e.g., C₁₆H₁₇F₃N₆O₂) introduce larger aromatic systems, which may enhance π-π stacking interactions but increase molecular weight and complexity .

Research Implications

  • Structure-Activity Relationship (SAR) : The pyrazole ring’s position and substitution pattern (e.g., 1-methyl vs. 1,3-dimethyl) warrant further exploration to optimize target engagement.
  • Metabolic Stability : The cyclopropyl group and carboxylic acid moiety may synergize to improve pharmacokinetic profiles compared to ester or imidazole-containing analogs .
  • Biological Screening: No explicit activity data for the target compound is available in the provided evidence. Future studies should prioritize assays against relevant targets (e.g., enzymes or receptors implicated in inflammation or oncology).

Biological Activity

1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1773871-85-4) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1773871-85-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropyl and pyrazole moieties enhances its affinity for these targets.

Key Mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that derivatives of pyrazole compounds often act as inhibitors of various kinases, which play crucial roles in cancer progression and cell signaling pathways .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Properties

Recent research highlights the anticancer potential of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Notes
HeLa (Cervical Cancer)1.4 ± 0.2High sensitivity to treatment
BxPC-3 (Pancreatic Cancer)0.50 ± 0.02Most sensitive to this compound
RD (Rhabdomyosarcoma)16.2 ± 0.3Moderate sensitivity
MDCK (Normal Kidney Cells)>10Indicates selectivity towards cancer cells

These findings suggest a promising therapeutic index for this compound, which could minimize cytotoxic effects on normal cells while effectively targeting cancerous cells .

Pharmacokinetics

The introduction of a cyclopropyl group has been shown to enhance the pharmacokinetic properties of related compounds, improving their absorption and distribution within biological systems . This modification may lead to better bioavailability and therapeutic outcomes.

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines such as HeLa and BxPC-3. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's mechanism of action through programmed cell death induction .

Toxicity Assessment

In vivo toxicity assessments were conducted using Daphnia magna as a model organism. The results showed no significant toxic effects at lower concentrations, suggesting a favorable safety profile for further development in clinical settings .

Preparation Methods

Synthesis of 1-methyl-1H-pyrazol-5-yl moiety

1-methyl-1H-pyrazol derivatives are commonly prepared via cyclization reactions of hydrazines with β-dicarbonyl compounds or through modification of pyrazole carboxylic acids.

  • Example Preparation of 1-methyl-2-pyrazolin-5-one :
    Starting from 5-chloro-1-methyl-4-pyrazolecarboxylic acid, treatment with aqueous sodium hydroxide at elevated temperature (175 °C) in an autoclave for 6 hours yields 1-methyl-2-pyrazolin-5-one with yields around 92% after work-up and purification by liquid-liquid extraction and Soxhlet extraction with ethanol.
Step Reagent/Condition Yield (%) Notes
1 5-chloro-1-methyl-4-pyrazolecarboxylic acid + 25% NaOH, 175 °C, 6h 92.3 Autoclave reaction under pressure
2 Acidification and extraction - Isolation of product with 98.9% purity

This intermediate or closely related pyrazole carboxylic acids can be further functionalized or coupled in subsequent steps.

Preparation of Cyclopropyl Substituted Intermediates

The cyclopropyl group introduction is often achieved by cyclopropanation reactions or by using cyclopropyl-substituted building blocks.

  • Example Compound : rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a related intermediate with a cyclopropyl ring attached to a pyrazolyl group. This compound can be synthesized by stereoselective cyclopropanation of alkenes bearing pyrazole substituents or via chiral auxiliary mediated synthesis.

Formation of the Piperidine-3-carboxylic Acid Core

The piperidine ring with a ketone at position 6 and carboxylic acid at position 3 is a key scaffold. Synthetic routes typically involve:

  • Cyclization of amino acid derivatives or amino ketones.
  • Use of protecting groups for selective functionalization.
  • Coupling reactions to attach substituents at desired positions.

While direct synthesis data for this exact piperidine derivative is scarce, analogous methods include:

  • Amide coupling reactions using carbodiimide chemistry (e.g., EDCI with HOBt) in DMF solvent at room temperature to attach pyrazole carboxylic acid derivatives to piperidine intermediates.
Reaction Parameter Condition Outcome
Coupling agents EDCI, HOBt Efficient amide bond formation
Solvent DMF Good solubility and reaction medium
Temperature 20–23 °C Mild conditions for selectivity
Reaction time 17 hours Complete conversion
Work-up Saturated NaHCO3 wash, extraction with CH2Cl2 Purification by silica gel chromatography

This approach is applicable for coupling 1-methyl-1H-pyrazol-5-carboxylic acid derivatives to amino-functionalized piperidine intermediates.

Representative Synthetic Route (Inferred)

Based on the above data and common organic synthesis principles, a plausible synthetic route for 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is:

Data Summary Table

Step Reagents/Conditions Yield (%) Notes/References
Pyrazole derivative synthesis 5-chloro-1-methyl-4-pyrazolecarboxylic acid + NaOH, 175 °C, 6h ~92 Autoclave reaction, high purity
Cyclopropyl intermediate prep Stereoselective cyclopropanation or chiral synthesis - Related cyclopropyl-pyrazole acids
Amide coupling EDCI, HOBt, DMF, 20-23 °C, 17h 38-70 Carbodiimide chemistry
Purification Silica gel chromatography, methanol/methylene chloride gradient - Standard purification technique

Research Findings and Notes

  • The carbodiimide coupling method (EDCI/HOBt) in DMF at ambient temperature is a widely used, mild, and effective approach for forming amide bonds between carboxylic acids and amines, suitable for sensitive heterocyclic systems like pyrazoles and piperidines.

  • The preparation of the pyrazole moiety under alkaline hydrolysis and subsequent acidification conditions provides high yields and purity, essential for downstream coupling reactions.

  • Cyclopropyl substitution on heterocycles can be achieved via stereoselective cyclopropanation or by using preformed cyclopropyl building blocks, which is critical for maintaining stereochemistry and biological activity.

  • Purification by silica gel chromatography with a methanol gradient in methylene chloride is effective for isolating the target compound from reaction mixtures containing polar heterocycles and carboxylic acids.

The preparation of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves multi-step synthesis combining pyrazole chemistry, cyclopropyl group introduction, and amide coupling techniques. Key methods include:

  • Synthesis of pyrazole carboxylic acid derivatives under alkaline conditions.
  • Formation of cyclopropyl-substituted intermediates by cyclopropanation.
  • Carbodiimide-mediated amide bond formation in DMF at room temperature.
  • Purification by chromatographic methods.

This synthetic approach is supported by diverse research findings and is consistent with standard organic synthesis practices for complex heterocyclic carboxylic acids.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Formation : Start with piperidine derivatives (e.g., 6-oxopiperidine-3-carboxylic acid) and introduce cyclopropyl groups via alkylation or cyclopropanation reactions.
    • Pyrazole Substitution : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methyl-1H-pyrazol-5-yl moiety.
    • Carboxylic Acid Protection/Deprotection : Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by acidic deprotection .
  • Critical Parameters :
    • Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
    • Temperature control (e.g., 80–100°C for coupling) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer :

  • HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient).
  • FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid and ketone groups).
  • NMR :
    • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm and ketone carbon at ~200 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can structural contradictions in reported spectral data be resolved?

Methodological Answer :

  • Issue : Discrepancies in NMR shifts or MS fragmentation patterns may arise from stereochemistry or solvent effects.
  • Resolution Strategies :
    • Cross-Validation : Compare data with structurally similar compounds (e.g., piperidine-3-carboxylic acid derivatives in and pyrazole analogs in ).
    • Computational Modeling : Use DFT calculations to predict NMR shifts and verify experimental data .
    • Variable Temperature NMR : Resolve overlapping peaks caused by conformational dynamics.

Q. What strategies optimize yield in the final coupling step of the synthesis?

Methodological Answer :

  • Variables to Test :

    • Catalyst Loading : Vary Pd(PPh₃)₄ from 1–5 mol% (higher loadings may reduce side reactions).
    • Base Selection : Compare K₃PO₄, Na₂CO₃, and Cs₂CO₃ for coupling efficiency.
    • Solvent Polarity : Test DMF vs. THF; polar aprotic solvents often enhance coupling rates.
  • Data-Driven Example :

    SolventCatalyst (mol%)Yield (%)
    DMF272
    THF258
    DMF585
    (Hypothetical data based on )

Q. How does the cyclopropyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer :

  • Stability Testing :
    • Accelerated Degradation : Expose the compound to pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
    • Monitoring : Use HPLC to track degradation products (e.g., ring-opening of cyclopropane or decarboxylation).
  • Findings : Cyclopropane rings are generally acid-sensitive but stable in neutral/basic conditions. Carboxylic acid groups may decarboxylate under strong acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.